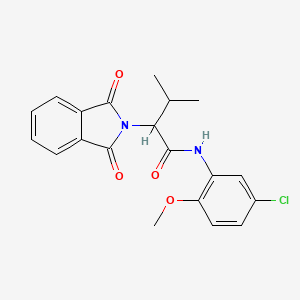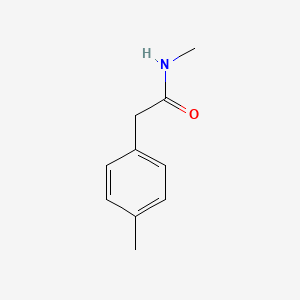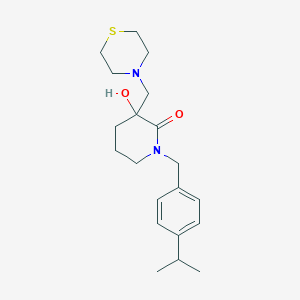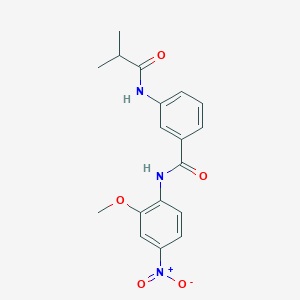![molecular formula C22H17FN2O3 B4059059 2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059059.png)
2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12232057 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
The synthesis of novel benzo[de]isoquinoline-1,3-dione derivatives has been explored for their unique photophysical properties. For instance, Bojinov et al. (2007) synthesized new yellow-green emitting fluorophores containing hindered amine and 2-hydroxyphenylbenzotriazole stabilizer fragments, demonstrating significant photostability in solution, which is attributed to the synergism of two stabilizer fragments combined in one molecule (Bojinov & Panova, 2007). Similarly, Gan et al. (2003) discussed the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, providing insights into the potential application of these compounds in photostable fluorescent materials (Gan et al., 2003).
Applications in Fluorescent Probes and Sensors
Research has also focused on the development of fluorescent probes and sensors utilizing derivatives of benzo[de]isoquinoline-1,3-dione. A study by Sun et al. (2018) constructed a novel two-photon fluorescent probe for detecting 1, 4-dithiothreitol (DTT), showcasing its application in one- and two-photon imaging with low cytotoxicity (Sun et al., 2018). Zhang et al. (2020) synthesized 1, 8-naphthalimide derivatives as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection, highlighting the versatility of these compounds in sensor applications (Zhang et al., 2020).
Advanced Materials and OLED Applications
The utility of benzo[de]isoquinoline-1,3-dione derivatives extends to the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Luo et al. (2015) designed and synthesized red-emissive fluorophores based on 1,8-naphthalimide, demonstrating their potential as standard-red light-emitting materials for OLED applications, showcasing improved chromaticity and photophysical characteristics (Luo et al., 2015).
Targeting Specific Biological Pathways
A particularly notable application in the biomedical field involves targeting specific biological pathways. Gilbert et al. (2020) identified a naphthalimide analogue that selectively targets breast cancer via the arylhydrocarbon receptor pathway, underscoring the therapeutic potential of benzo[de]isoquinoline-1,3-dione derivatives in cancer research (Gilbert et al., 2020).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-14-4-6-15(7-5-14)25-21(26)17-3-1-2-16-19(24-10-12-28-13-11-24)9-8-18(20(16)17)22(25)27/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKQLIAWVQRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Methyl-2-({4-[(4-methyl-6-morpholino-2-pyrimidinyl)sulfanyl]butyl}sulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B4058976.png)

![methyl {5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4058989.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4058997.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B4059001.png)
![ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B4059003.png)
![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)

![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)

![N-(3-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4059041.png)

![4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4059066.png)
![Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4059070.png)
